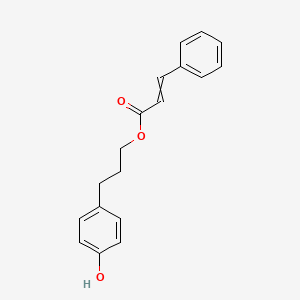![molecular formula C13H9F3N2O B14492292 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene CAS No. 64857-62-1](/img/structure/B14492292.png)
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenyl group, an azoxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene typically involves the reaction of a phenylhydroxylamine derivative with a trifluoromethylbenzene derivative under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the azoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to form amine derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and trifluoromethyl derivatives.
Applications De Recherche Scientifique
1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The phenyl group contributes to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(trifluoromethyl)benzene: Lacks the azoxy group, resulting in different reactivity and applications.
1-[(Z)-Phenyl-ONN-azoxy]benzene: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
4-(Trifluoromethyl)aniline: Contains an amine group instead of the azoxy group, leading to different chemical behavior.
Uniqueness: 1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene is unique due to the combination of the azoxy group, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64857-62-1 |
|---|---|
Formule moléculaire |
C13H9F3N2O |
Poids moléculaire |
266.22 g/mol |
Nom IUPAC |
oxido-phenyl-[4-(trifluoromethyl)phenyl]iminoazanium |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-6-8-11(9-7-10)17-18(19)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
VVHURTGQDDLWQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



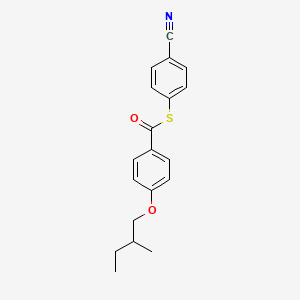
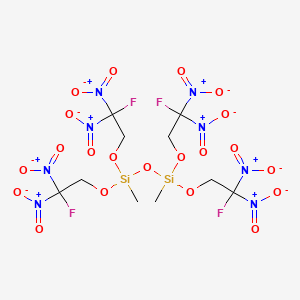
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

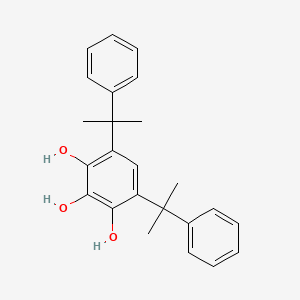
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
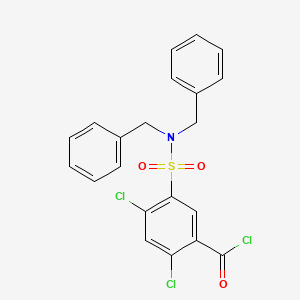
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)

![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
